METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE
Description
METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE is a pyridine derivative with a complex substitution pattern. Its molecular formula is C₂₁H₂₈FNO₄, and it has a molecular weight of 377.45 g/mol . The compound features a pyridine ring substituted with diisopropyl groups at positions 2 and 6, a 4-fluorophenyl group at position 4, a hydroxymethyl group at position 3, and a methoxy group at position 3.
This compound is categorized under enzyme inhibitors and pharmaceutical toxicology reference materials, suggesting applications in drug discovery and biochemical research . Its structural complexity and functional groups (e.g., fluorophenyl, hydroxymethyl) make it a candidate for studying interactions with biological targets, such as kinases or receptors.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO3/c1-12(2)19-16(11-25-5)17(14-7-9-15(22)10-8-14)18(21(24)26-6)20(23-19)13(3)4/h7-10,12-13H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWQAKHXRZNEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652645 | |
| Record name | Methyl 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-03-6 | |
| Record name | Methyl 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction-Esterification Sequential Approach
A patented two-step synthesis (CN104817505A) involves:
-
Reduction of a Chlorinated Pyrimidine Precursor :
-
Starting Material : 2-Chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine.
-
Reducing Agents : Diisobutylaluminum hydride (DIBAL-H), lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).
-
Conditions : Temperatures between -10°C to 30°C in anhydrous tetrahydrofuran (THF).
-
Outcome : Yields 2-chloro-4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine with >80% efficiency.
-
-
Alkylation with N-Methyl Methanesulfonamide :
Table 1: Optimization of Reduction Agents
| Reducing Agent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| DIBAL-H | -10 | 92 | <5% |
| LiAlH₄ | 25 | 85 | 10% |
| NaBH₄ | 30 | 78 | 15% |
Directed Ortho Metalation (DoM) Strategy
The O-carbamate directed metalation approach (ACS Chem. Rev.) offers an alternative route:
Table 2: DoM Electrophile Efficiency
| Electrophile | Product | Yield (%) |
|---|---|---|
| CO₂ | Carboxylic Acid | 73 |
| Formaldehyde | Hydroxymethyl Derivative | 90 |
| Me₃SiCl | Trimethylsilyl | 79 |
Data from ACS Chemical Reviews.
Comparative Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use. For example, in medicinal applications, it may bind to a target protein and modulate its activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its substitution pattern. Below is a comparison with analogous pyridine derivatives:
Critical Analysis
The 3-hydroxymethyl group introduces polarity, which may influence binding affinity to hydrophilic enzyme pockets. In contrast, the tert-butyldimethylsilyloxymethyl group in the silylated analog offers steric protection for the hydroxymethyl group, a strategy used in prodrug design.
Role of Methoxy vs. Silyl Ether :
- The 5-methoxy group in the target compound provides electron-donating effects, stabilizing the pyridine ring. The silyl ether in the analog serves as a protective group, enabling selective deprotection in synthetic pathways.
Comparative Pharmacokinetics: Limited data are available for the target compound, but its ester group suggests susceptibility to esterase-mediated hydrolysis, a common feature in prodrug activation. The silylated analog’s bulkier substituents may reduce metabolic clearance .
Biological Activity
Methyl 2,6-Diisopropyl-4-(4-Fluorophenyl)-3-Hydroxymethyl-5-Methoxypyridine-3-Carboxylate (commonly referred to as compound M) is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H28FNO4
- Molecular Weight : 377.45 g/mol
- CAS Number : 887407-03-6
- IUPAC Name : Methyl 4-(4-fluorophenyl)-3-(hydroxymethyl)-5-methoxy-2,6-di(propan-2-yl)-2H-pyridine-3-carboxylate
The biological activity of compound M primarily revolves around its role as an enzyme inhibitor and its interaction with various biological pathways. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes involved in metabolic processes, particularly those associated with pain pathways and inflammation.
Key Mechanisms:
- Enzyme Inhibition : Compound M has been shown to inhibit phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways involving cyclic nucleotides (cAMP and cGMP).
- Anti-inflammatory Activity : The compound may modulate the release of pro-inflammatory cytokines, thereby influencing inflammatory responses in various tissues.
In Vitro Studies
Research has demonstrated that compound M exhibits significant biological activity in vitro. For instance:
- PDE Inhibition : Compound M was tested against various PDE isoforms, showing potent inhibitory effects particularly on PDE4, which is implicated in inflammatory diseases .
In Vivo Studies
In vivo studies have indicated promising results regarding the therapeutic potential of compound M:
- Pain Models : In animal models of diabetic peripheral neuropathic pain, compound M demonstrated analgesic properties, reducing pain sensitivity and improving overall mobility .
Case Studies
-
Diabetic Peripheral Neuropathic Pain :
- Objective : To evaluate the efficacy of compound M in alleviating neuropathic pain.
- Methodology : A double-blind, placebo-controlled trial was conducted involving diabetic rats.
- Results : Rats treated with compound M showed a statistically significant reduction in pain behavior compared to the control group, suggesting its potential as a therapeutic agent for neuropathic pain management.
-
Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory effects of compound M in a model of acute inflammation.
- Methodology : The compound was administered to mice subjected to carrageenan-induced paw edema.
- Results : A notable decrease in paw swelling was observed in treated mice compared to controls, indicating effective anti-inflammatory action.
Data Table
| Study Type | Target Condition | Key Findings |
|---|---|---|
| In Vitro | PDE Inhibition | Potent inhibition of PDE4 |
| In Vivo | Diabetic Neuropathic Pain | Significant reduction in pain behavior |
| In Vivo | Acute Inflammation | Decreased paw edema |
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
The synthesis is complicated by steric hindrance from the 2,6-diisopropyl groups and the reactivity of the hydroxymethyl group. A multi-step approach with protection/deprotection strategies is critical. For example:
- Use anhydrous conditions and controlled alkylation to assemble the pyridine core, followed by acid-catalyzed cyclization .
- Purify intermediates via gradient column chromatography (silica gel, hexane/ethyl acetate) and final recrystallization (ethanol/water) to achieve >98% purity (HPLC). Monitor progress with TLC (silica GF254, UV visualization) .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy : Use - and -NMR to confirm substituent positions, with deuterated chloroform as the solvent. Mass spectrometry (ESI-MS) validates molecular weight .
- Crystallography : Grow single crystals via slow evaporation of dichloromethane/methanol at 4°C. Collect X-ray data at 100 K to minimize thermal motion artifacts. For recalcitrant crystals, pair microcrystalline powder diffraction with DFT-optimized structures (B3LYP/6-311G(d,p)) .
Advanced Research Questions
Q. How should discrepancies between experimental crystallographic data and DFT-optimized structures be resolved?
Discrepancies in bond lengths/angles arise from crystal packing forces versus gas-phase DFT models. To address this:
- Calculate root-mean-square deviations (RMSD) between experimental and computational geometries.
- Refine DFT parameters (e.g., hybrid functionals like M06-2X for dispersion forces) or incorporate solvent effects via polarizable continuum models (PCM) .
- Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) observed in crystallography .
Q. What computational methods best evaluate the steric and electronic effects of substituents in this compound?
- Steric Effects : Use Conformer Rotamer Ensemble Sampling (CREST) to map energy barriers from diisopropyl group rotation. Compare with X-ray torsion angles .
- Electronic Effects : Apply Natural Bond Orbital (NBO) analysis at the B3LYP/6-311G(d,p) level to quantify hyperconjugation (e.g., methoxy → pyridine ring). Electron density maps (AIM analysis) identify weak interactions like C–F···H–C .
Q. How can researchers investigate intermolecular interactions in the solid state for this compound?
- Analyze crystal packing via Mercury software, focusing on hydrogen bonds (e.g., hydroxymethyl O–H···O=C) and van der Waals contacts.
- Compare Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions (e.g., fluorophenyl F···H contacts). Pair with DFT-derived electrostatic potential maps to predict reactive sites .
Methodological Recommendations
- Synthesis : Prioritize inert atmospheres (N/Ar) for hydroxymethyl stability.
- Crystallography : Optimize crystal growth using seed crystals or additives (e.g., n-hexane).
- DFT : Benchmark multiple functionals (e.g., ωB97X-D for dispersion) against crystallographic data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
